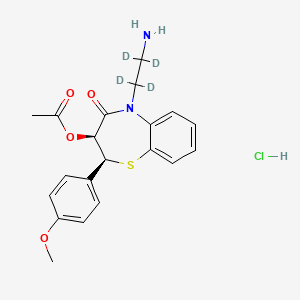

N,N-Didesmethyl Diltiazem-d4 Hydrochloride

Description

BenchChem offers high-quality N,N-Didesmethyl Diltiazem-d4 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Didesmethyl Diltiazem-d4 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,3S)-5-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S.ClH/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24;/h3-10,18-19H,11-12,21H2,1-2H3;1H/t18-,19+;/m1./s1/i11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGVHOBXBDWFNW-TYKXSTGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diltiazem primary amine metabolite stable isotope

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Stable Isotope-Labeled N,N-Didesmethyldiltiazem

Executive Summary

The precise quantification of drug metabolites is a cornerstone of modern pharmacokinetic (PK) and drug metabolism studies. For diltiazem, a widely prescribed calcium channel blocker, understanding the disposition of its various metabolites is crucial for a complete characterization of its pharmacological profile. This guide provides a comprehensive technical overview of N,N-didesmethyldiltiazem, the primary amine metabolite of diltiazem, with a specific focus on the synthesis and application of its stable isotope-labeled (SIL) analog. The use of a SIL internal standard is the universally recognized gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document offers researchers, scientists, and drug development professionals a detailed narrative on the rationale behind experimental choices, step-by-step protocols for synthesis and bioanalysis, and a discussion of key validation parameters, grounded in authoritative regulatory and scientific principles.

Introduction: The Analytical Imperative for Diltiazem Metabolism

Diltiazem is a benzothiazepine-class calcium channel blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[3][4][5] Its therapeutic action is achieved by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand.[3][6][7]

Following oral administration, diltiazem undergoes extensive and complex first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, including the polymorphic CYP2D6.[3][4][8][9][10] The main metabolic pathways are deacetylation, N-demethylation, and O-demethylation.[5][11][12] These processes generate a series of metabolites, some of which possess pharmacological activity and may contribute to the overall therapeutic and toxicological profile of the parent drug.[8][9][13]

One key pathway involves sequential N-demethylation, which first produces the secondary amine N-desmethyldiltiazem (MA) and subsequently the primary amine N,N-didesmethyldiltiazem (MD).[14] Accurate quantification of these metabolites in biological matrices like plasma is essential for comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic studies.[15][16] To achieve the high degree of accuracy and precision required for regulatory submissions, modern bioanalytical methods rely on the principle of isotope dilution mass spectrometry, which necessitates the use of a stable isotope-labeled internal standard (SIL-IS).[1][15][17][18]

The Gold Standard: Stable Isotope-Labeled Internal Standards in LC-MS/MS

For quantitative bioanalysis using mass spectrometry, a SIL-IS is the preferred choice and is recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][19][20][21] A SIL-IS is an analog of the analyte in which one or more atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavier, non-radioactive isotopes.[1][17]

The Rationale for Using a SIL-IS:

-

Chemical and Physical Identity: A SIL-IS has nearly identical chemical and physical properties to the analyte. This ensures it behaves similarly during all stages of sample processing, including extraction, derivatization, and chromatography.[2]

-

Compensation for Variability: By mimicking the analyte, the SIL-IS effectively normalizes for variations in sample recovery, injection volume, and, most critically, matrix effects.[2] Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix, a common challenge in LC-MS/MS.[2]

-

Improved Accuracy and Precision: The use of a SIL-IS that co-elutes with the analyte allows for quantification based on the ratio of the analyte's response to the IS's response. This ratiometric approach significantly improves the accuracy, precision, and robustness of the assay.[2]

While deuterium (²H) labeling is common, ¹³C or ¹⁵N labeling is often preferred. Heavy deuterium labeling can sometimes lead to a slight shift in chromatographic retention time (the "isotope effect"), which may cause the analyte and IS to experience different matrix effects, undermining the core principle of co-elution.[22][23] Therefore, labeling with ¹³C or ¹⁵N, which has a negligible impact on chromatography, is considered a more robust strategy.[23]

Diltiazem Metabolic Pathway to N,N-Didesmethyldiltiazem

The formation of the primary amine metabolite occurs through a two-step enzymatic process in the liver. Understanding this pathway is critical for interpreting pharmacokinetic data and designing appropriate bioanalytical strategies.

-

First N-demethylation: Diltiazem is metabolized by CYP enzymes to its secondary amine metabolite, N-desmethyldiltiazem (also known as MA).

-

Second N-demethylation: N-desmethyldiltiazem serves as a substrate for further N-dealkylation, yielding the primary amine metabolite, N,N-didesmethyldiltiazem (also known as MD).[14][24]

Synthesis and Characterization of Stable Isotope-Labeled N,N-Didesmethyldiltiazem

The synthesis of a high-quality SIL-IS is a prerequisite for any validated bioanalytical method. An efficient approach avoids the use of hazardous reagents and ensures high isotopic and chemical purity.[14] The following is a proposed protocol for the synthesis of N,N-didesmethyldiltiazem-¹³C₂,¹⁵N, adapted from known synthetic routes of diltiazem and its metabolites.[14][25][26]

Proposed Synthetic Protocol

This two-step protocol begins with the commercially available diltiazem intermediate, (+)-cis-2-(4-methoxyphenyl)-3-acetoxy-2,3-dihydro-1,5-benzothiazepin-4-(5H)-one.

Step 1: N-alkylation with a labeled and protected aminoethyl bromide.

-

To a solution of (+)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).

-

Add 2-(t-Boc-amino)ethyl bromide-¹³C₂,¹⁵N (1.2 eq) to the stirred suspension. The stable isotopes are incorporated at this stage.

-

Heat the reaction mixture to 60°C and stir under an inert atmosphere (e.g., Argon) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected, stable isotope-labeled intermediate.

-

Purify the intermediate by column chromatography on silica gel.

Step 2: Deprotection to yield the final primary amine.

-

Dissolve the purified intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 20% TFA in DCM).

-

Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the stable isotope-labeled N,N-didesmethyldiltiazem as its TFA salt.

Characterization and Quality Control

-

Identity Confirmation: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the labeled product, verifying the incorporation of the stable isotopes.

-

Purity Assessment:

-

Chemical Purity: High-performance liquid chromatography with UV detection (HPLC-UV) is used to determine the chemical purity, which should typically be >98%.

-

Isotopic Purity: Mass spectrometry is used to determine the isotopic enrichment and to quantify the percentage of any unlabeled material. Isotopic purity should ideally be >99%.

-

-

Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the chemical structure and the precise location of the ¹³C labels.

Application in a Validated LC-MS/MS Bioanalytical Method

The synthesized SIL-IS of N,N-didesmethyldiltiazem is used as an internal standard for the accurate quantification of the unlabeled metabolite in biological samples such as human plasma.

Detailed Bioanalytical Protocol

1. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the SIL-IS working solution (e.g., at a concentration of 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Conditions and Validation Data

The following tables summarize typical instrumental conditions and validation parameters for the quantification of N,N-didesmethyldiltiazem.

Table 1: Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| LC System | UPLC/HPLC System | Provides high-resolution separation. |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | Offers good retention for the analyte.[27] |

| Mobile Phase | A: 10 mM Ammonium Acetate in Water, B: Acetonitrile | Provides good peak shape and ionization.[27] |

| Flow Rate | 0.3 mL/min | Typical for UPLC systems. |

| Column Temp. | 40°C | Ensures reproducible retention times. |

| Injection Vol. | 5 µL | |

| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |

| Ionization | Electrospray Ionization, Positive (ESI+) | Amine groups are readily protonated. |

| MRM Transitions | See Table 2 | For high selectivity and sensitivity. |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| N,N-didesmethyldiltiazem (Analyte) | 387.1 | Predicted based on structure |

| N,N-didesmethyldiltiazem-¹³C₂,¹⁵N (SIL-IS) | 390.1 | Predicted based on structure |

| Diltiazem | 415.1 | 178.0 |

| N-desmethyl diltiazem | 401.1 | 150.0 |

Note: Specific product ions for the primary amine would be determined during method development by infusing the standard and observing fragmentation.

Table 3: Summary of Bioanalytical Method Validation Parameters (as per FDA/EMA Guidelines)

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity | r² ≥ 0.99 | 0.998 |

| Range | e.g., 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |

| LLOQ | S/N > 5; Accuracy ±20%; Precision ≤20% | 0.1 ng/mL |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 95-105% |

| Precision | CV ≤15% (≤20% at LLOQ) | <10% |

| Matrix Effect | IS-normalized factor CV ≤15% | <8% |

| Recovery | Consistent and precise (not necessarily 100%) | ~85% |

| Stability | Freeze-thaw, bench-top, long-term, post-preparative | Stable |

Conclusion

The stable isotope-labeled primary amine metabolite of diltiazem, N,N-didesmethyldiltiazem-¹³C₂,¹⁵N, is an indispensable tool for advanced drug metabolism and pharmacokinetic research. Its synthesis, while requiring careful execution and characterization, enables the development of highly robust, accurate, and precise bioanalytical methods that meet stringent regulatory standards. By serving as an ideal internal standard, it allows for the reliable quantification of its unlabeled counterpart in complex biological matrices, ultimately providing critical data for understanding the complete clinical pharmacology of diltiazem and ensuring the safety and efficacy of this important therapeutic agent.

References

- The Pharmacokinetics and Pharmacodynamics of Diltiazem and Its Metabolites in Healthy Adults After a Single Oral Dose. (n.d.). PubMed.

- Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. (n.d.). Ovid.

- A Researcher's Guide to Regulatory Guidelines for Stable Isotope-Labeled Internal Standards. (n.d.). Benchchem.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.

- Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. (2002, September 15). PubMed.

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.

- Using Stable Isotopes to Evaluate Drug Metabolism Pathways. (2023, February 28). SciTechnol.

- A Comparative Guide to Bioanalytical Method Validation Using Diltiazem-d4. (n.d.). Benchchem.

- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.

- Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers. (n.d.). PubMed.

- Pharmacokinetics of Diltiazem and Its Metabolites After Repeated Single Dosing in Healthy Volunteers. (n.d.). PubMed.

- Isotopic Labeling of Metabolites in Drug Discovery Applications. (n.d.). Bentham Science.

- Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. (2008, August 15). ACS Publications.

- Isotopic Labeling of Metabolites in Drug Discovery Applications. (2012, November 1). (n.d.).

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). PubMed.

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.

- Diltiazem: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral.

- The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (n.d.). (n.d.).

- Diltiazem - StatPearls - NCBI Bookshelf. (2023, August 28). NIH.

- Metabolism of Diltiazem: A Short Efficient Synthesis of N,N-Didesmethyldiltiazem - An Important Product of N-Demethylation. (2025, August 10). ResearchGate.

- High-performance liquid chromatography /mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. (n.d.). Ovid.

- Diltiazem. (n.d.). Deranged Physiology.

- Development and Validation of a High Throughput and Robust LC-MS/MS With Electrospray Ionization Method for Simultaneous Quantitation of Diltiazem and Its Two Metabolites in Human Plasma: Application to a Bioequivalence Study. (2009, March 15). PubMed.

- Diltiazem - LiverTox - NCBI Bookshelf. (2017, January 11). NIH.

- What is the mechanism of Ditiazem Hydrochloride? (2024, July 17). Patsnap Synapse.

- High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. (2003, September 19). PubMed.

- Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. (n.d.). PMC.

- LBA and LC-MS/MS Bioanalytical Method List. (n.d.). (n.d.).

- Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. (n.d.). PubMed.

- Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency.

- Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. (2014, December 12). ResearchGate.

- Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. (2025, August 9). ResearchGate.

- HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. (n.d.). Der Pharma Chemica.

- Diltiazem synthesis. (2025, September 15). AERU - University of Hertfordshire.

- Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. (2019, December 8). Semantic Scholar.

- Analysis of diltiazem and its related substances by HPLC and HPLC/MS. (n.d.). Ovid.

- Steady-state plasma concentrations of diltiazem and its metabolites in patients and healthy volunteers. (n.d.). PubMed.

- Studies on the metabolism of diltiazem in man. (n.d.). PubMed.

- Diltiazem synthesis. (n.d.). ChemicalBook.

- Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). (n.d.).

- Innovative Synthesis of Diltiazem/Clentiazem Analogs. (n.d.). Southern Adventist University.

- Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity. (n.d.). PubMed.

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.

- ICH M10 on bioanalytical method validation. (2023, January 13). Scientific guideline.

- Synthesis and Structural Formulas of Diltiazem and Related Compounds. (n.d.). ResearchGate.

- Innovative Synthesis of Diltiazem/Clentiazem Analogs. (n.d.). Southern Adventist University.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Diltiazem - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Steady-state plasma concentrations of diltiazem and its metabolites in patients and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 8. ovid.com [ovid.com]

- 9. Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medcentral.com [medcentral.com]

- 11. ovid.com [ovid.com]

- 12. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. eurekaselect.com [eurekaselect.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. metsol.com [metsol.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. fda.gov [fda.gov]

- 21. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. foodriskmanagement.com [foodriskmanagement.com]

- 24. researchgate.net [researchgate.net]

- 25. Diltiazem [sitem.herts.ac.uk]

- 26. Diltiazem synthesis - chemicalbook [chemicalbook.com]

- 27. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Didesmethyl Diltiazem-d4 CAS number search

An In-Depth Technical Guide to N,N-Didesmethyl Diltiazem-d4

Introduction

This technical guide provides a comprehensive overview of N,N-Didesmethyl Diltiazem-d4, a deuterated analog of a primary metabolite of Diltiazem. Diltiazem is a widely prescribed calcium channel blocker used in the management of hypertension, angina, and certain heart arrhythmias.[1] The use of stable isotope-labeled internal standards, such as N,N-Didesmethyl Diltiazem-d4, is critical for accurate and precise quantification of drug metabolites in biological matrices.[2] This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.

Chemical Identification and Properties

-

Compound Name: N,N-Didesmethyl Diltiazem-d4

-

Molecular Formula: C₂₀H₁₉D₄ClN₂O₄S (Hydrochloride salt)[3]

-

Molecular Weight: 426.95 g/mol (Hydrochloride salt)[3]

-

Synonyms: (2S-cis)-3-(Acetyloxy)-5-(2-aminoethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one-d4 Monohydrochloride, (2S,3S)-N,N-Didemethyldiltiazem-d4 Hydrochloride[3]

| Property | Value | Source |

| CAS Number (HCl Salt) | 1246819-75-9 | [3][4] |

| Molecular Formula (HCl Salt) | C₂₀H₁₉D₄ClN₂O₄S | [3] |

| Molecular Weight (HCl Salt) | 426.95 g/mol | [3] |

| Form | Crystalline Powder | [5] |

| Solubility | Soluble in water, methanol, and chloroform | [5] |

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variability.[6][7] Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[2] This ensures they co-elute chromatographically and experience similar ionization effects, leading to more accurate and precise quantification.[8] The use of a deuterated internal standard like N,N-Didesmethyl Diltiazem-d4 compensates for variations in sample preparation, injection volume, and matrix effects.[7]

Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for a bioanalytical method validation utilizing a deuterated internal standard.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Diltiazem Metabolism and the Significance of N,N-Didesmethyl Diltiazem

Diltiazem undergoes extensive first-pass metabolism in the liver, with only 2-4% of the unchanged drug excreted in the urine.[1][9] The primary metabolic pathways include N-demethylation, O-demethylation, and deacetylation, primarily mediated by the cytochrome P450 (CYP) enzyme system.[9][10]

N,N-Didesmethyl Diltiazem is a significant metabolite formed through the sequential removal of two methyl groups from the tertiary amine of the diltiazem side chain.[10] Understanding the formation and clearance of this metabolite is crucial for a complete pharmacokinetic profile of diltiazem.

Metabolic Pathway of Diltiazem

The following diagram illustrates the primary metabolic pathway leading to the formation of N,N-Didesmethyl Diltiazem.

Sources

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. vivanls.com [vivanls.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. drugs.com [drugs.com]

- 10. researchgate.net [researchgate.net]

Metabolic Pathway of Diltiazem to N,N-Didesmethyl Metabolite: A Technical Guide

Part 1: Executive Summary

The metabolism of Diltiazem (DTZ), a benzothiazepine calcium channel blocker, is characterized by extensive first-pass hepatic extraction and a complex biotransformation network. While the primary metabolic routes involve deacetylation and N-demethylation, the formation of the N,N-didesmethyl metabolite (N,N-didesmethyldiltiazem) represents a critical, often under-discussed pathway with significant toxicological and pharmacokinetic implications.

This guide focuses exclusively on the sequential N-demethylation pathway: Diltiazem

Part 2: Metabolic Pathway Elucidation

The Sequential N-Demethylation Cascade

The formation of N,N-didesmethyldiltiazem occurs via a two-step oxidative N-demethylation process. Unlike the O-demethylation pathway (mediated primarily by CYP2D6), the N-demethylation cascade is almost exclusively driven by CYP3A4 .[1][2]

Step 1: Formation of N-desmethyldiltiazem (Metabolite MA)[3]

-

Reaction: Hydroxylation of one N-methyl group followed by spontaneous deformylation.[4]

-

Enzyme: CYP3A4 (Major), CYP2C8/2D6 (Minor).[3]

-

Kinetics:

.[4]

Step 2: Formation of N,N-didesmethyldiltiazem (Metabolite MD)[6]

-

Substrate: N-desmethyldiltiazem (Secondary amine).[4]

-

Reaction: Removal of the second N-methyl group to yield a primary amine.[4]

-

Enzyme: CYP3A4 (High specificity).[4]

-

Significance: This metabolite is a primary amine and exhibits higher polarity than the parent compound.[4]

Mechanism-Based Inhibition (MBI)

Crucially, both the N-monodesmethyl and N,N-didesmethyl metabolites are more potent inhibitors of CYP3A4 than the parent drug. They form Metabolite-Intermediate Complexes (MICs) , where the nitroso-alkene intermediate coordinates covalently with the heme iron of CYP3A4, irreversibly inactivating the enzyme.

-

Inhibition Potency: N,N-didesmethyldiltiazem (

) > N-desmethyldiltiazem (

Part 3: Visualization of Signaling & Workflow

Metabolic Pathway Diagram

The following diagram illustrates the sequential conversion and the enzymatic governance of the pathway.

Figure 1: Sequential N-demethylation of Diltiazem mediated by CYP3A4, leading to the formation of the potent CYP-inactivating N,N-didesmethyl metabolite.[3]

Part 4: Experimental Methodologies

In Vitro Incubation Protocol (Microsomes)

To isolate this pathway, use Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4).

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4).[4]

-

NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

-

Substrate: Diltiazem HCl (Start at

for kinetic linearity).[4] -

Inhibitors (Optional): Ketoconazole (1

) to confirm CYP3A4 specificity.

Workflow:

-

Pre-incubation: Mix Microsomes (0.5 mg/mL protein) with Buffer and Diltiazem at 37°C for 5 mins.

-

Initiation: Add NADPH generating system to start the reaction.

-

Incubation: Incubate for 10–30 minutes (must be within linear range).

-

Quenching: Terminate reaction with ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Diltiazem-d3). Ratio 1:3 (Sample:ACN).

-

Preparation: Vortex (1 min), Centrifuge (10,000 x g, 10 min, 4°C). Collect supernatant for LC-MS/MS.

Analytical Chemistry: LC-MS/MS Quantification

Quantification of the highly polar N,N-didesmethyl metabolite requires optimized chromatography to prevent elution in the void volume.

Instrument Parameters:

-

System: UPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).[4]

-

Ionization: ESI Positive Mode.

-

Column: C18 High Strength Silica (HSS) T3 or equivalent (retains polar amines).[4] 2.1 x 100 mm, 1.8 µm.[4]

Mobile Phase:

-

A: 10 mM Ammonium Acetate in Water (pH 5.0).

-

Gradient: 5% B (0-1 min)

95% B (1-6 min).

MRM Transitions (Mass-to-Charge Ratios):

| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Note |

| Diltiazem | 415.2 | 178.1 | 109.1 | Parent |

| N-desmethyldiltiazem | 401.2 | 150.1 | 178.1 | Metabolite MA |

| N,N-didesmethyldiltiazem | 387.2 | 136.1 * | 178.1 | Metabolite MD |

*Note: The 136.1 fragment corresponds to the loss of the benzothiazepine core, specific to the primary amine side chain.[4] Optimization via Product Ion Scan is recommended for specific instrument platforms.

Bioanalytical Workflow Diagram

Figure 2: Validated bioanalytical workflow for the extraction and quantification of N,N-didesmethyldiltiazem.

Part 5: Data Interpretation & Pharmacokinetic Relevance[11]

Causality in Experimental Design

When interpreting data from this pathway, researchers must account for time-dependent inhibition .[4]

-

Observation: Non-linear kinetics in incubation > 20 mins.

-

Causality: The formed N,N-didesmethyl metabolite inactivates CYP3A4, reducing the rate of its own formation and that of the parent drug's metabolism over time.

-

Correction: Use short incubation times (< 10 mins) for initial rate (

) determination, or use a pre-incubation step to measure

Clinical Correlation

In clinical PK studies, the accumulation of N-desmethyl and N,N-didesmethyl metabolites explains the non-linear pharmacokinetics of Diltiazem upon multiple dosing. The metabolites inhibit the clearance of the parent drug, leading to higher steady-state concentrations than predicted by single-dose data.

Part 6: References

-

Molden, E., et al. (2002).[3][4] Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype.[4] Clinical Pharmacology & Therapeutics.[4]

-

Sutton, D., et al. (1997).[4] Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites.[8] Journal of Pharmacology and Experimental Therapeutics.[4][8]

-

Jones, D.R., et al. (1999).[4] Kinetic characterization of diltiazem N-demethylation by human liver microsomes and cDNA-expressed CYP3A4. Drug Metabolism and Disposition.[4][9]

-

BenchChem Technical Support. (2025). Optimizing LC-MS/MS for N-Desmethyl Diltiazem Detection.

-

Yeung, P.K., et al. (1990). Metabolism of Diltiazem in Man.[1][2][4][7][10][11][12][13] Drug Metabolism and Disposition.[1][4][9]

Sources

- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Steady-state plasma concentrations of diltiazem and its metabolites in patients and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. researchgate.net [researchgate.net]

- 10. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

- 12. ijpsr.com [ijpsr.com]

- 13. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose [pubmed.ncbi.nlm.nih.gov]

The Pharmacological and Toxicological Divergence of Diltiazem Metabolites: A Technical Analysis of N-Desmethyl vs. N,N-Didesmethyl Diltiazem

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Analytical Chemists, and Clinical Pharmacologists.

Executive Summary & Core Rationale

Diltiazem (DTZ) is a benzothiazepine calcium channel blocker extensively utilized in cardiovascular therapy. However, its clinical profile is heavily dictated by its hepatic biotransformation. While the parent drug is a known substrate and weak inhibitor of the Cytochrome P450 3A4 (CYP3A4) enzyme, its sequential N-demethylation yields two critical active metabolites: N-desmethyl diltiazem (MA) and N,N-didesmethyl diltiazem (M2) .

From a structural perspective, the loss of one versus two methyl groups on the terminal amine might seem trivial. Yet, as application scientists, we must recognize that this minor structural divergence triggers a profound shift in toxicological behavior. While both metabolites retain their primary pharmacological activity at the L-type calcium channel, their secondary off-target effects—specifically their propensity to cause severe drug-drug interactions (DDIs) via mechanism-based inactivation of CYP3A4—differ by orders of magnitude. This whitepaper deconstructs the mechanistic, quantitative, and analytical differences between MA and M2.

Structural Dynamics and Metabolic Pathway

The biotransformation of DTZ is primarily catalyzed by hepatic CYP3A4. The enzyme sequentially strips the methyl groups from the terminal tertiary amine of the parent drug, first yielding the secondary amine (MA), and subsequently the primary amine (M2).

The critical toxicological divergence occurs during the oxidation of these amines. Both MA and M2 can be further oxidized into reactive nitroso intermediates. However, the primary amine of M2 is significantly less sterically hindered and more electronically susceptible to rapid oxidation. Once formed, this nitroso intermediate tightly coordinates with the heme iron of the CYP3A4 active site, forming a Metabolite Intermediate Complex (MIC) . This results in irreversible, mechanism-based inactivation (MBI) of the enzyme.

Metabolic pathway of Diltiazem N-demethylation and CYP3A4 mechanism-based inactivation.

Comparative Pharmacodynamics & CYP3A4 Inactivation

Both MA and M2 bind to the α1 subunit of the voltage-gated L-type calcium channel (Cav1.2), stabilizing it in a closed state to inhibit calcium influx[1]. However, their interaction with CYP3A4 is where their profiles diverge drastically.

According to foundational kinetic studies, while DTZ is a weak CYP3A4 inhibitor, MA is 11 times more potent, and M2 is an astonishing 200 times more potent than the parent drug[2]. The inhibition driven by M2 is not merely competitive; it is driven by the rapid formation of the inactive MIC[3].

Quantitative Data Summary

| Compound | Structural Feature | L-Type Ca2+ Channel Activity (IC50) | CYP3A4 Inhibition (IC50)* | CYP3A4 Inactivation ( | Relative CYP3A4 Inhibitory Potency |

| Diltiazem (DTZ) | Tertiary Amine | Active | 120 µM | N/A | 1x (Baseline) |

| N-desmethyl DTZ (MA) | Secondary Amine | 323 nM[4] | 11 µM | ~2.0 µM | 11x |

| N,N-didesmethyl DTZ (M2) | Primary Amine | Active | 0.6 µM | ~0.1 µM | 200x |

*Measured against CYP3A4-mediated testosterone 6β-hydroxylation[2].

Experimental Protocol: Time-Dependent CYP3A4 Inhibition Assay

To accurately capture the difference between MA and M2, a standard competitive inhibition assay is scientifically insufficient. Because MIC formation is time-dependent, failing to pre-incubate the metabolites with the enzyme will result in a gross underestimation of M2's toxicity. The following protocol is designed as a self-validating system to isolate mechanism-based inactivation (MBI).

Causality of Design: The assay utilizes a 10-fold dilution step after pre-incubation. This physical dilution forces the dissociation of reversible, competitive inhibitors. If enzyme activity remains suppressed after dilution, it definitively proves irreversible covalent binding or MIC formation. The inclusion of a "Minus NADPH" control ensures that the inactivation is strictly dependent on CYP-mediated oxidative metabolism.

Step-by-Step Methodology

-

Pre-incubation Phase: In a 96-well plate, combine Human Liver Microsomes (HLMs, 1.0 mg/mL protein), potassium phosphate buffer (100 mM, pH 7.4), and varying concentrations of the test inhibitor (MA or M2, ranging from 0.05 µM to 50 µM).

-

Initiation of MBI: Add NADPH (1 mM final concentration) to initiate the generation of the reactive nitroso intermediate. Incubate at 37°C. Extract aliquots at specific time points (

minutes). -

Dilution & Substrate Addition: Immediately dilute the extracted aliquots 10-fold into a secondary incubation plate containing a CYP3A4-specific probe substrate (e.g., Midazolam at

) and fresh NADPH. -

Quenching: Terminate the secondary reaction after exactly 10 minutes by adding ice-cold acetonitrile containing an internal standard (Midazolam-d4).

-

Data Processing: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS for the formation of 1-hydroxymidazolam to calculate the inactivation rate constant (

) and the inhibitor concentration yielding half-maximal inactivation (

Analytical Workflow: LC-MS/MS Quantification

Differentiating MA and M2 in biological matrices requires high-resolution tandem mass spectrometry. Because these compounds share a core benzothiazepine structure and differ only by 14 Da (a single methyl group), chromatographic baseline separation coupled with Multiple Reaction Monitoring (MRM) is mandatory.

Self-validating LC-MS/MS workflow for quantifying MA and M2 metabolites in biological matrices.

Causality of Design: The protocol relies on Solid Phase Extraction (SPE) rather than simple protein precipitation. SPE is critical here to remove endogenous phospholipids, which cause severe ionization suppression in the Electrospray Ionization (ESI) source, leading to false negatives. The use of a deuterated internal standard (Diltiazem-d4) self-validates the assay by mathematically correcting for any residual matrix effects or extraction losses.

Step-by-Step Methodology

-

Sample Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Diltiazem-d4 (100 ng/mL) to serve as the stable isotope-labeled internal standard.

-

Solid Phase Extraction (SPE): Dilute the plasma with 100 µL of 2% phosphoric acid to disrupt protein binding. Load the sample onto a pre-conditioned Oasis HLB cartridge. Wash with 5% methanol in water to elute polar interferences. Elute the analytes using 100% methanol. Evaporate to dryness under nitrogen and reconstitute in the mobile phase.

-

Chromatographic Separation: Inject 5 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acidic environment ensures complete protonation of the basic amine groups for optimal ESI+ sensitivity.

-

MS/MS Detection: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode. Monitor the specific transitions:

-

MA:

401.2 -

M2:

387.2 -

IS (Diltiazem-d4):

419.2

-

Conclusion

The transition from N-desmethyl diltiazem to N,N-didesmethyl diltiazem represents a critical inflection point in the drug's pharmacokinetic profile. While MA is an active circulating metabolite, the primary amine structure of M2 transforms it into a highly potent, mechanism-based inactivator of CYP3A4. For drug development professionals, understanding this distinction—and deploying the correct time-dependent assays and LC-MS/MS workflows to monitor it—is paramount for predicting clinical drug-drug interactions during prolonged diltiazem therapy.

References

1.2. PubMed / NIH. 2.3. PubMed / NIH. 3.1. BenchChem. 4.4. Cayman Chemical.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites [pubmed.ncbi.nlm.nih.gov]

- 3. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Deuterated Diltiazem Impurity 9 reference standard

An In-Depth Technical Guide to the Deuterated Diltiazem Impurity 9 Reference Standard

Abstract

In the landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Diltiazem, a widely prescribed calcium channel blocker, is known to have several process-related and degradation impurities that must be rigorously controlled. This technical guide provides a comprehensive framework for the use of a deuterated reference standard for a specific analogue, Diltiazem Impurity 9. As a Senior Application Scientist, this paper synthesizes field-proven insights with established analytical principles, detailing the critical role of stable isotope-labeled standards in modern bioanalysis. We will explore the rationale behind its use, the workflow for its characterization and certification, and a detailed protocol for its application in a validated liquid chromatography-mass spectrometry (LC-MS) method, in accordance with global regulatory expectations.

The Imperative of Impurity Profiling in Diltiazem

Diltiazem, chemically known as (2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate, is a cornerstone in the management of hypertension and angina pectoris[1][2]. The complexity of its synthesis and its susceptibility to degradation necessitate a thorough understanding and control of its impurity profile. Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), mandate strict limits on impurities in new drug substances and products.[3][4][5][6][7]

Impurities are categorized as organic, inorganic, or residual solvents, with organic impurities—including starting materials, by-products, and degradation products—posing the most significant risk to patient safety.[3][4] The ICH Q3A (R2) and Q3B (R2) guidelines establish thresholds for reporting, identification, and qualification of these impurities, often requiring quantification at levels below 0.1%.[3][5][6][7] Achieving such low detection and quantification limits with high accuracy is a formidable analytical challenge. Numerous analytical methods, primarily High-Performance Liquid Chromatography (HPLC), have been developed to profile diltiazem and its known related substances, such as those listed in the European Pharmacopoeia.[2][8][9][10][11]

The Gold Standard: Deuterated Internal Standards in Quantitative Analysis

For quantitative analysis, particularly in complex matrices or at trace levels, the use of an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[12][13] While structural analogues can be used, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are universally recognized as the gold standard.[14][15][16]

A deuterated IS is chemically identical to the analyte, differing only in the substitution of one or more hydrogen atoms with deuterium.[14][16] This subtle mass increase allows it to be distinguished by a mass spectrometer, yet it exhibits nearly identical physicochemical properties.[14]

Core Advantages of Using a Deuterated Internal Standard:

-

Correction for Matrix Effects: The IS and analyte co-elute chromatographically, meaning they experience the same ion suppression or enhancement effects in the mass spectrometer's source, leading to a stable analyte-to-IS response ratio.[13][17]

-

Compensation for Sample Loss: Any loss of analyte during sample extraction, handling, or injection is mirrored by a proportional loss of the deuterated IS, which is added at the very beginning of the workflow.[13][16]

-

Improved Precision and Accuracy: By normalizing for variations in extraction recovery, injection volume, and ionization efficiency, deuterated standards dramatically improve the robustness, precision, and accuracy of the analytical method.[12][18]

Caption: Bioanalytical workflow using a deuterated internal standard.

Characterization of a Deuterated Diltiazem Impurity 9 Reference Standard

Diltiazem Impurity 9 has been identified with the molecular formula C17H17NO3S.[19] The creation of a reference standard for this impurity, and its deuterated analogue, is a multi-step process requiring rigorous analytical characterization to establish its identity, purity, and concentration.

Synthesis and Purification

The synthesis of Diltiazem Impurity 9 and its deuterated version would first be undertaken, likely involving chemical degradation of diltiazem or a custom multi-step synthesis.[20] The deuterated version would be synthesized using deuterated precursors to ensure stable incorporation of deuterium atoms in non-exchangeable positions. Following synthesis, the compound is purified using techniques like preparative HPLC to achieve high chemical purity.

Certification Workflow

A certified reference material (CRM) provides the metrological traceability required for accurate quantification. The certification process is a self-validating system designed to provide an undeniable confirmation of the material's properties.

Caption: Workflow for reference standard characterization and certification.

Data Presentation: Certificate of Analysis

All quantitative data for the reference standard must be summarized. The final certified value is typically determined by mass balance or by a primary ratio method like quantitative NMR (qNMR).

Table 1: Illustrative Certificate of Analysis Data for Deuterated Diltiazem Impurity 9

| Parameter | Method | Result |

| Identity | ||

| Molecular Formula | High-Resolution MS | C17H11D6NO3S |

| Structure Confirmation | ¹H NMR, ¹³C NMR | Conforms to structure |

| Purity | ||

| Chemical Purity | HPLC-UV (240 nm) | 99.8% |

| Water Content | Karl Fischer Titration | 0.15% |

| Residual Solvents | TGA / GC-HS | 0.05% |

| Isotopic Purity | ||

| Deuterium Incorporation | Mass Spectrometry | ≥98% (d₆) |

| Assay (Potency) | ||

| Assigned Purity (as is) | Mass Balance¹ | 99.6% |

| Certified Concentration | qNMR vs. NIST SRM | 995 µg/mg |

¹Mass Balance Calculation: 100% - Water Content - Residual Solvents - Inorganic Impurities.

Experimental Protocol: Quantification of Diltiazem Impurity 9

This section provides a detailed methodology for the quantification of Diltiazem Impurity 9 in a drug substance using an LC-MS/MS method with its corresponding deuterated internal standard. This protocol is based on established methods for diltiazem and its metabolites.[21][22][23]

Materials and Reagents

-

Diltiazem Impurity 9 Reference Standard

-

Deuterated Diltiazem Impurity 9 Reference Standard (Internal Standard, IS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

Preparation of Standard and Sample Solutions

-

IS Stock Solution (100 µg/mL): Accurately weigh ~1 mg of Deuterated Diltiazem Impurity 9, dissolve in methanol, and dilute to a final volume of 10 mL.

-

IS Working Solution (1 µg/mL): Dilute the IS Stock Solution 1:100 with 50:50 (v/v) acetonitrile:water.

-

Analyte Stock Solution (100 µg/mL): Accurately weigh ~1 mg of Diltiazem Impurity 9, dissolve in methanol, and dilute to a final volume of 10 mL.

-

Calibration Standards (0.1 to 100 ng/mL): Perform serial dilutions of the Analyte Stock Solution with 50:50 (v/v) acetonitrile:water. Spike each calibrator with the IS Working Solution to achieve a final IS concentration of 10 ng/mL.

-

Sample Preparation: Accurately weigh ~25 mg of the diltiazem drug substance, dissolve in 25 mL of diluent. Dilute further as needed to bring the expected impurity concentration into the calibration range. Spike with the IS Working Solution to achieve a final IS concentration of 10 ng/mL.

LC-MS/MS Method Validation Parameters

The analytical method must be validated according to ICH Q2(R1) guidelines, ensuring accuracy, precision, and reliability.[3]

Table 2: LC-MS/MS System Parameters

| Parameter | Condition | Rationale |

| LC System | ||

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for the analytes.[23] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes positive ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Gradient | 10% to 90% B over 5 minutes | Ensures elution of analytes and separation from the main diltiazem peak. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | |

| MS System | ||

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Suitable for the nitrogen-containing structure of the analyte. |

| MRM Transitions | Analyte: 316.1 -> 150.0 (example); IS: 322.1 -> 150.0 (example) | Specific parent-to-fragment transitions provide high selectivity. The fragment should ideally be common to both analyte and IS, or a structurally significant fragment. |

| Dwell Time | 100 ms | Balances sensitivity with the number of data points across the peak. |

Conclusion

The use of a well-characterized, high-purity deuterated reference standard is not merely a best practice but a fundamental requirement for the accurate and reliable quantification of pharmaceutical impurities like Diltiazem Impurity 9. This guide has outlined the scientific rationale, characterization workflow, and a detailed analytical protocol that together form a robust, self-validating system. By leveraging the power of stable isotope dilution, researchers and drug development professionals can generate defensible data that meets stringent regulatory standards, ultimately safeguarding patient health and ensuring product quality. The principles and methodologies described herein are foundational to modern pharmaceutical analysis and quality control.

References

- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.

- Lund, T. M., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

- The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. (2025). Benchchem.

- Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.

- High-performance liquid chromatography /mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. (2003). Ovid.

- Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalysis. (2025). Benchchem.

- The Power of Precision: A Technical Guide to Deuterated Pharmaceutical Standards. (2025). Benchchem.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).

- Deuterated Standards for LC-MS Analysis. (2025).

- Deuterated internal standards and bioanalysis. (2008). AptoChem.

- Gupta, R. K., & Chaurasiya, A. (2020). STABILITY INDICATING ASSAY FOR DILTIAZEM AND ITS METABOLITES IN HUMAN PLASMA BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY FOR PHARMACOKINETIC APPLICATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Development and Validation of Novel Analytical Method for Estimation of Diltiazem HCL.

- Chaudhari, K. S., et al. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar.

- The Value of Deuterated Internal Standards. (2017). KCAS Bio.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.

- Dasandi, B., et al. (2009). Development and Validation of a High Throughput and Robust LC-MS/MS With Electrospray Ionization Method for Simultaneous Quantitation of Diltiazem and Its Two Metabolites in Human Plasma: Application to a Bioequivalence Study.

- ICH Q3A (R2) Impurities in new drug substances. (2006). European Medicines Agency.

- ICH Q3B (R2) Impurities in new drug products. (2006). European Medicines Agency.

- Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry.

- Quaglia, M. G., et al. (2004). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis.

- Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical and Biomedical Analysis.

- A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage. ProQuest.

- ich harmonised tripartite guideline - impurities in new drug products. ICH.

- A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage form (tablets).

- Diltiazem hydrochloride(33286-22-5) 1H NMR spectrum. ChemicalBook.

- Diltiazem HCL- Isolation of Impurities, Transfer

- Diltiazem HCl - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry.

- Diltiazem-M (O-demethyl-) AC - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Identification of Diltiazem Impurities/Artifacts during the Analyses of Illicit Cocaine Exhibits Containing Diltiazem.

- Diltiazem USP Rel

- Innovative Synthesis of Diltiazem/Clentiazem Analogs. Southern Adventist University.

- Diltiazem DTZ-I Impurity. Clearsynth.

- Diltiazem and Impurities. BOC Sciences.

- Diltiazem EP Impurity D. Chemicea.

- Diltiazem - Impurity D (Freebase). Simson Pharma.

- Diltiazem. PubChem.

Sources

- 1. ovid.com [ovid.com]

- 2. ovid.com [ovid.com]

- 3. tasianinch.com [tasianinch.com]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. pmda.go.jp [pmda.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage form (tablets) - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. amzeals.com [amzeals.com]

- 20. knowledge.e.southern.edu [knowledge.e.southern.edu]

- 21. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpsr.com [ijpsr.com]

- 23. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Didesmethyl Diltiazem: A Technical Guide for Researchers

This guide provides an in-depth exploration of the pharmacological activity of the didesmethyl metabolite of diltiazem, a crucial area of study for researchers, scientists, and drug development professionals. While diltiazem is a widely prescribed calcium channel blocker for cardiovascular conditions, a comprehensive understanding of its metabolic fate and the activity of its metabolites is paramount for a complete toxicological and therapeutic profile. This document will delve into the available scientific literature to elucidate the synthesis, in vitro and in vivo pharmacological effects, and potential clinical relevance of didesmethyl diltiazem, with a focus on providing practical, field-proven insights and methodologies.

Introduction to Diltiazem Metabolism and the Emergence of Didesmethyl Metabolites

Diltiazem undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and to a lesser extent, CYP2D6.[1] This metabolic process leads to the formation of several metabolites, some of which retain pharmacological activity. The major metabolic pathways include N-demethylation, O-demethylation, and deacetylation.

The term "didesmethyl diltiazem" can refer to two primary isomers: N,N-didesmethyl diltiazem and N,O-didesmethyl diltiazem. The metabolic pathway generally proceeds with the initial removal of one methyl group, forming N-monodesmethyl diltiazem, which can then be further metabolized to N,O-didesmethyl diltiazem.[1] While several metabolites of diltiazem have been studied for their cardiovascular effects, the didesmethylated forms are among the lesser-characterized, often presumed to be minor and less active contributors to the overall pharmacological effect of the parent drug.

Caption: Simplified metabolic pathway of diltiazem highlighting the formation of N,O-didesmethyl diltiazem.

Synthesis of Didesmethyl Diltiazem for Preclinical Investigation

To conduct thorough pharmacological studies, the availability of a pure reference standard of the metabolite is essential. An efficient two-step synthesis for N,N-didesmethyldiltiazem has been reported, which can be adapted for the synthesis of other isomers.[1]

Synthetic Approach

The synthesis involves the N-alkylation of the diltiazem core structure followed by the removal of a protecting group. This method is advantageous as it avoids the use of hazardous reagents and simplifies the purification process.

Caption: General synthetic workflow for producing didesmethyl diltiazem.

Experimental Protocol: Synthesis of N,N-Didesmethyl Diltiazem

This protocol is adapted from published methods and provides a general framework.[1] Researchers should optimize conditions based on their specific laboratory setup and starting materials.

Step 1: N-Alkylation

-

Dissolve (2S,3S)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one in a suitable aprotic solvent (e.g., acetonitrile).

-

Add a base (e.g., K₂CO₃) to the mixture.

-

Add 2-(t-Boc-amino)ethyl bromide and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter, and concentrate the filtrate under reduced pressure.

-

Purify the resulting intermediate by column chromatography.

Step 2: Deprotection

-

Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Add trifluoroacetic acid (TFA) and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture and extract the product.

-

Purify the final product, N,N-didesmethyl diltiazem, by crystallization or column chromatography.

In Vitro Pharmacological Activity

The primary mechanism of action of diltiazem and its active metabolites is the blockade of L-type calcium channels.[2] The pharmacological activity of didesmethyl diltiazem is, therefore, best characterized by its ability to antagonize calcium-dependent processes in isolated tissues.

Vasorelaxant Effects on Isolated Aortic Rings

The vasorelaxant potency of a compound is a key indicator of its calcium channel blocking activity in vascular smooth muscle.

Experimental Protocol: Evaluation of Vasorelaxant Activity

-

Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into 2-3 mm rings.[3]

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ and 5% CO₂. Attach one end to a fixed support and the other to a force transducer.

-

Equilibration: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes, replacing the buffer every 15-20 minutes.

-

Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or high potassium chloride (e.g., 60 mM).

-

Cumulative Concentration-Response: Once a stable contraction plateau is reached, add cumulative concentrations of didesmethyl diltiazem to the organ bath.

-

Data Analysis: Record the relaxation at each concentration and express it as a percentage of the pre-contraction. Plot the concentration-response curve and calculate the IC₅₀ value (the concentration required to produce 50% of the maximal relaxation).

Quantitative Data: Comparative Vasorelaxant Potency

A study investigating the Ca²⁺ antagonistic activity of various diltiazem metabolites provides crucial quantitative data on the potency of the N,O-didemethylated metabolite.[3]

| Compound | IC₅₀ (µM) on KCl-depolarized Hamster Aorta |

| Diltiazem | 0.98 ± 0.47 |

| N,O-Didesmethyl Diltiazem (Compound 21) | 112.2 ± 33.2 |

| Deacetyl Diltiazem (M1) | 2.46 ± 0.38 |

| N-Monodesmethyl Diltiazem (MA) | 20.2 ± 10.5 |

Data adapted from a study on hamster aorta preparations.[3]

These results clearly demonstrate that N,O-didesmethyl diltiazem is significantly less potent as a vasorelaxant compared to the parent drug and its major metabolites.

Cardiac Electrophysiological Effects

The electrophysiological effects of diltiazem on the heart, such as its negative chronotropic (heart rate) and dromotropic (conduction velocity) actions, are a direct consequence of L-type calcium channel blockade in cardiac myocytes. While specific data for didesmethyl diltiazem is scarce, the following protocol for patch-clamp electrophysiology on isolated cardiomyocytes can be employed to characterize its effects on cardiac ion channels.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Isolation: Isolate ventricular myocytes from an adult guinea pig or rat heart using enzymatic digestion.

-

Recording: Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

-

Solutions: Use an external solution containing Ca²⁺ or Ba²⁺ as the charge carrier and an internal pipette solution with a Cs⁺-based composition to block K⁺ currents.

-

Voltage Protocol: Hold the cell at a negative holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit L-type Ca²⁺ currents (ICa,L).

-

Drug Application: Perfuse the cell with increasing concentrations of didesmethyl diltiazem and record the effect on the ICa,L amplitude and kinetics.

-

Data Analysis: Construct concentration-inhibition curves to determine the IC₅₀ for ICa,L blockade.

Caption: Workflow for assessing the effect of didesmethyl diltiazem on cardiac L-type calcium channels.

In Vivo Pharmacological Profile

While in vitro studies provide valuable mechanistic insights, in vivo studies are essential to understand the integrated physiological effects of a compound.

Cardiovascular Hemodynamics in Anesthetized Animal Models

The effects of didesmethyl diltiazem on blood pressure, heart rate, and cardiac contractility can be evaluated in anesthetized animal models.

Experimental Protocol: In Vivo Hemodynamic Assessment

-

Animal Preparation: Anesthetize a dog or rat and insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Instrumentation: For more detailed cardiac analysis, a catheter with a pressure transducer can be inserted into the left ventricle to measure left ventricular pressure and its first derivative (dP/dt), an index of contractility.

-

Baseline Recordings: After a stabilization period, record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and left ventricular dP/dtmax.

-

Drug Administration: Administer increasing doses of didesmethyl diltiazem intravenously.

-

Data Acquisition and Analysis: Continuously record all hemodynamic parameters and analyze the dose-dependent effects of the metabolite.

Although specific in vivo data for didesmethyl diltiazem is limited, a study in anesthetized dogs ranked the coronary-vasodilating activity of several diltiazem metabolites. The study found that the activity decreased with the extent of metabolism, with diltiazem being the most potent, followed by its primary metabolites.[2] This suggests that didesmethyl diltiazem would likely exhibit even weaker in vivo cardiovascular effects.

Clinical Relevance and Conclusion

The pharmacological activity of a metabolite is only clinically relevant if it reaches sufficient concentrations in the plasma to exert a therapeutic or toxic effect. Studies on the plasma concentrations of diltiazem and its metabolites have primarily focused on the more abundant and active metabolites like N-monodesmethyl diltiazem and deacetyl diltiazem.[4][5]

One study did develop an assay to measure N,O-didesmethyl diltiazem in human plasma, indicating its presence, but detailed pharmacokinetic data and steady-state concentrations are not widely available.[6] Given its significantly lower potency as a calcium channel blocker compared to diltiazem and its primary metabolites, it is unlikely that N,O-didesmethyl diltiazem contributes significantly to the overall pharmacological effects of diltiazem therapy.

References

- Abernethy, D. R., & Schwartz, J. B. (1999). Diltiazem and its metabolites. Pharmacology & therapeutics, 83(1), 1-26.

- Boyd, R. A., et al. (1988). Steady-state plasma concentrations of diltiazem and its metabolites in patients and healthy volunteers. Journal of clinical pharmacology, 28(5), 405-411.

- Dalvie, D. K., & Kalgutkar, A. S. (2004).

- Godfraind, T., Miller, R., & Wibo, M. (1986). Calcium antagonism and calcium entry blockade. Pharmacological reviews, 38(4), 321-416.

- Hugenholtz, P. G. (1984). The effects of calcium channel blocking agents on cardiovascular function. Progress in cardiovascular diseases, 27(3), 209-232.

- Luu, K. C., et al. (1993). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of medicinal chemistry, 36(15), 2151-2157.

- Matlib, M. A. (1991). Diltiazem Inhibition of Sodium-Induced Calcium Release. Journal of Cardiovascular Pharmacology, 18, S33-S38.

- Nakajima, H., Hoshiyama, M., Yamashita, K., & Kiyomoto, A. (1975). Effect of diltiazem on electrical and mechanical activity of isolated cardiac ventricular muscle of guinea pig. Japanese journal of pharmacology, 25(4), 383-392.

- Owolabi, M. A., & Adebayo, J. O. (2005).

-

REPROCELL. (2023, January 16). From rat aorta to resistance arteries: measuring vascular contractility. Retrieved from [Link]

- Satoh, K., Yanagisawa, T., & Taira, N. (1980). Cardiovascular effects of the metabolites of diltiazem in dogs. Journal of cardiovascular pharmacology, 2(4), 435-446.

- Semple, H. A., et al. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. European journal of drug metabolism and pharmacokinetics, 18(2), 199-206.

- Singh, B. N., & Nademanee, K. (1985). The use of diltiazem hydrochloride in cardiovascular disorders. Current problems in cardiology, 10(7), 1-61.

- Tavernier, G., et al. (1997). Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels. British journal of pharmacology, 120(5), 897-904.

- The Pharmacokinetics and Pharmacodynamics of Diltiazem and Its Metabolites in Healthy Adults After a Single Oral Dose. (1985). Clinical Pharmacology & Therapeutics, 38(6), 709-716.

Sources

- 1. knowledge.e.southern.edu [knowledge.e.southern.edu]

- 2. Cardiovascular effects of the metabolites of diltiazem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. N-monodesmethyldiltiazem is the predominant metabolite of diltiazem in the plasma of young and elderly hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steady-state plasma concentrations of diltiazem and its metabolites in patients and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Analytical Imperative in Diltiazem Metabolism

An In-Depth Technical Guide to the Properties and Application of Bis-desmethyl Diltiazem Deuterated Analog

Diltiazem is a widely prescribed calcium channel blocker used in the management of hypertension and angina pectoris.[1] Its therapeutic action is complicated by extensive and complex biotransformation within the body. The drug undergoes several metabolic processes, primarily N-demethylation, O-demethylation, and deacetylation, resulting in a variety of metabolites.[1][2] Among these are N-desmethyl diltiazem (a primary metabolite) and the subsequent bis-desmethyl diltiazem (N,N-didesmethyl diltiazem).

The N-demethylation pathway is significantly mediated by the cytochrome P450 enzyme CYP3A4.[3] Notably, the N-desmethyl and N,N-didesmethyl metabolites are not inert; they are potent competitive inhibitors of CYP3A4 themselves, with the N,N-didesmethyl metabolite being approximately 200 times more potent as an inhibitor than the parent drug.[3] This feedback inhibition can lead to nonlinear drug accumulation and altered clearance during prolonged therapy, making the accurate quantification of these metabolites critical for comprehensive pharmacokinetic (PK) and drug-drug interaction studies.[3][4]

This guide provides a detailed examination of the bis-desmethyl diltiazem deuterated analog, focusing on its essential role as an internal standard in achieving the highest level of accuracy and precision in bioanalytical quantification.

The Gold Standard for Bioanalysis: Isotope Dilution Mass Spectrometry (IDMS)

In modern bioanalytical science, particularly for regulatory submissions, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for its sensitivity and selectivity.[5] However, the reliability of LC-MS/MS data is critically dependent on the ability to correct for analytical variability. The use of a stable isotope-labeled internal standard (SIL-IS) is the universally recognized gold standard for this purpose, a practice recommended by regulatory bodies like the FDA and EMA.[6][7]

A deuterated internal standard is an analog of the analyte in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[5] The power of this approach lies in the principle of isotope dilution mass spectrometry (IDMS). By adding a known quantity of the deuterated standard to a sample at the very beginning of the workflow, it acts as a near-perfect surrogate for the analyte.[5] Its near-identical physicochemical properties ensure that it behaves in the same manner during sample extraction, chromatography, and ionization.[8][9] Any loss of analyte during sample processing or any fluctuation in instrument response (e.g., ion suppression) will be mirrored by the deuterated standard.[5][10] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, enabling highly accurate and precise quantification that is otherwise unattainable.[5]

Caption: The principle of Isotope Dilution Mass Spectrometry.

Core Properties: Bis-desmethyl Diltiazem and its Deuterated Analog

The defining characteristic of a deuterated internal standard is its mass difference from the analyte, which allows the mass spectrometer to differentiate the two, while maintaining chromatographic co-elution.[8] The strategic placement of deuterium atoms is crucial; they should be located at a site that is not susceptible to metabolic or chemical exchange. Typically, this involves replacing hydrogens on a methyl or aromatic group.

Below are the key spectrometric properties for bis-desmethyl diltiazem and a representative deuterated analog, N-desmethyl Diltiazem-d3, which serves as a close proxy for the target analyte's behavior.

| Compound | Chemical Formula | Monoisotopic Mass | [M+H]⁺ (m/z) | Key MS/MS Fragment (m/z) |

| Bis-desmethyl Diltiazem | C₂₀H₂₂N₂O₄S | 386.13 | 387.1 | 178, 150 |

| Deuterated Analog (d3) | C₂₀H₁₉D₃N₂O₄S | 389.15 | 390.1 | 178, 150 |

| N-desmethyl Diltiazem | C₂₁H₂₄N₂O₄S | 400.15 | 401.1 | 178, 150.04[11] |

Note: Fragmentation data for bis-desmethyl diltiazem is inferred from the known fragmentation of diltiazem and its N-desmethyl metabolite. The primary fragmentation involves the cleavage of the side chain.

Caption: Major metabolic pathway of Diltiazem via N-demethylation.

A Self-Validating Bioanalytical Workflow for Quantification

The following protocol describes a robust and self-validating system for the quantification of bis-desmethyl diltiazem in human plasma using its deuterated analog as an internal standard. The causality for each step is explained to provide field-proven insight.

1. Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)

-

Rationale: This two-step process is designed to efficiently remove proteins and phospholipids, which are major sources of matrix effects in LC-MS/MS analysis. Protein precipitation provides a crude cleanup, while SPE offers a more selective purification, leading to a cleaner final extract and improved assay robustness.

-

Protocol:

-

Thaw human plasma samples and a set of calibration curve/quality control (QC) standards at room temperature.

-

To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the deuterated internal standard working solution (e.g., 50 ng/mL in methanol). Vortex briefly.

-

Causality: The internal standard is added at the earliest stage to account for variability in all subsequent steps.[5]

-

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube. Dilute with 500 µL of 1% formic acid in water.

-